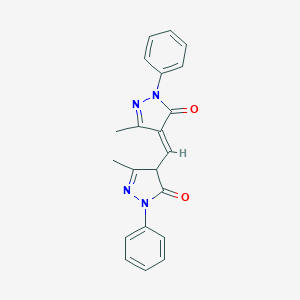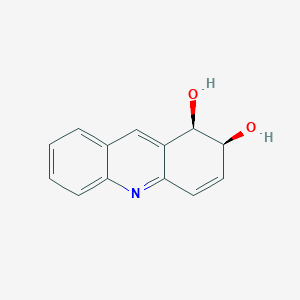
(1R,2S)-1,2-Dihydroacridine-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1,2-Dihydroacridine-1,2-diol is a chemical compound that belongs to the class of acridine derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
Studies have shown that ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has a number of biochemical and physiological effects. It has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is its low toxicity. It has been found to be relatively safe even at high doses. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Studies have shown that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease. Another area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit angiogenesis. Further research is needed to explore the full therapeutic potential of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol in these and other areas.
Méthodes De Synthèse
((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol can be synthesized through a multistep process. The first step involves the condensation of 2,3-dihydroxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then subjected to a catalytic hydrogenation reaction to yield the desired product, ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol.
Applications De Recherche Scientifique
((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has been found to have potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathology of Alzheimer's disease.
Propriétés
Numéro CAS |
192725-12-5 |
|---|---|
Nom du produit |
(1R,2S)-1,2-Dihydroacridine-1,2-diol |
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(1R,2S)-1,2-dihydroacridine-1,2-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-5-11-9(13(12)16)7-8-3-1-2-4-10(8)14-11/h1-7,12-13,15-16H/t12-,13+/m0/s1 |
Clé InChI |
WESMSPZTGSSODE-QWHCGFSZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3[C@H]([C@H](C=CC3=N2)O)O |
SMILES |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |
Synonymes |
1,2-Acridinediol, 1,2-dihydro-, (1R,2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)

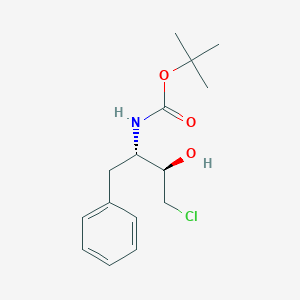
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
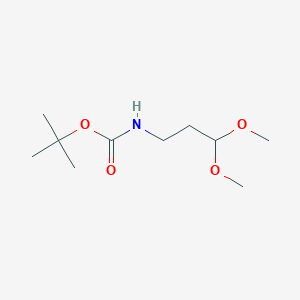

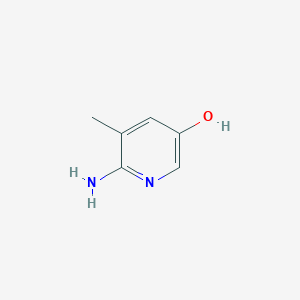
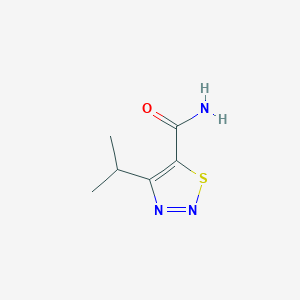
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
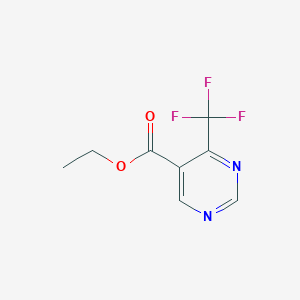
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
